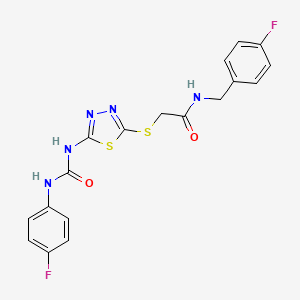![molecular formula C15H15BrClNO3 B2552371 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol CAS No. 329778-94-1](/img/structure/B2552371.png)
4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol" is not directly mentioned in the provided papers. However, the papers do discuss various brominated and methoxylated compounds, which are structurally related to the compound . These compounds are often intermediates or end products in the synthesis of pharmaceuticals and other organic molecules with potential biological activity .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from simpler aromatic compounds. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions including methoxylation, bromination, and hydrolysis, with an overall yield of 67% . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate involved bromination and hydrolysis among other steps, with an overall yield of about 47% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) studies are common techniques used to determine and predict the molecular structure of brominated compounds. For example, the molecular structure of a related compound, 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman, was elucidated using X-ray diffraction, which provided detailed geometric parameters. DFT was also applied to optimize the geometry and predict UV spectral features . These techniques could be used to analyze the molecular structure of "4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol".
Chemical Reactions Analysis
The reactivity of brominated compounds can vary depending on the substituents present on the aromatic ring. For example, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives was found to be strongly influenced by the electronegativity of the benzyl substituent . This suggests that the presence of electron-donating or withdrawing groups in the compound of interest could significantly affect its reactivity in bromination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methoxybenzenes have been studied in various contexts. For instance, the presence of bromochloromethoxybenzenes in the marine troposphere was investigated, indicating that these compounds have both biogenic and anthropogenic origins . The properties of such compounds, including their stability, solubility, and volatility, are important for understanding their behavior in different environments and could be relevant for "4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol" as well.
Scientific Research Applications
Synthesis and Chemical Applications
A Practical Synthesis Approach : A study highlighted the synthesis of 2-Fluoro-4-bromobiphenyl, a compound with a bromine atom similar to the compound . This synthesis is crucial for manufacturing materials like flurbiprofen. The research presents a novel, cost-effective synthesis method that avoids the use of expensive and toxic palladium and phenylboronic acid, showcasing the potential for developing efficient production techniques for brominated compounds (Qiu et al., 2009).
Environmental Behavior and Impact
Brominated Flame Retardants : Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) discusses their occurrence as contaminants in brominated flame retardants and their production during combustion. These compounds, similar in structure to the query compound, show significant environmental persistence and toxicity, comparable to their chlorinated counterparts, indicating potential environmental risks associated with brominated organic compounds (Mennear & Lee, 1994).
Novel Brominated Flame Retardants : A critical review of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food, highlights the need for further research on their occurrence, environmental fate, and toxicity. This study underscores the gaps in knowledge regarding many NBFRs, suggesting the importance of developing analytical methods to detect these compounds and understand their impacts (Zuiderveen et al., 2020).
Implications for Health and Environment
Health Effects of Brominated Compounds : Studies on the health effects of PBDDs and PBDFs, as well as other brominated compounds, illustrate their potential to cause dermal, hepatic, and gastrointestinal toxicities. These findings are critical for assessing the health risks of exposure to brominated organic molecules, which could inform safety guidelines and regulatory policies for handling and use (Birnbaum, Staskal, & Diliberto, 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
4-bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3/c1-20-13-4-3-11(17)7-12(13)18-8-9-5-10(16)6-14(21-2)15(9)19/h3-7,18-19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVVIJTBOOFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=C(C(=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

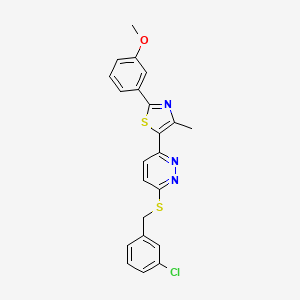
![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)
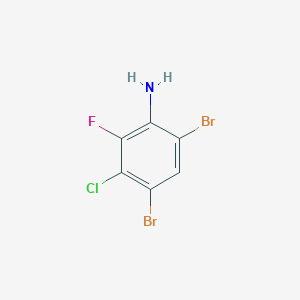
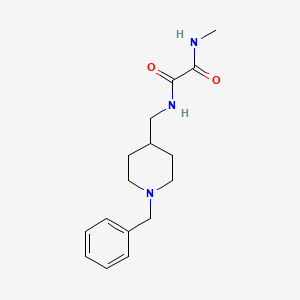
![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)
![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)
![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)
![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)
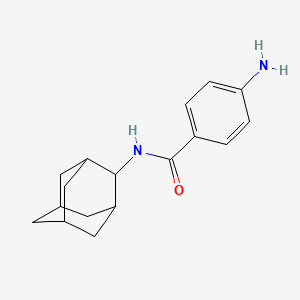
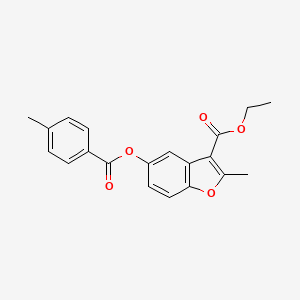
![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)

